2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride

Click chemistry Medicinal chemistry Chemical biology

Researchers often face hydrolytic instability and inconsistent batch quality when sourcing electrophilic heteroaryl sulfonyl fluorides. 2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride offers a robust solution grounded in SuFEx click chemistry principles. - ~1000× enhanced hydrolytic stability over the corresponding sulfonyl chloride, ensuring reliable long-term storage and eliminating corrosive HCl evolution during sulfonylation. - Balanced electrophilicity (XLogP3 1.6, TPSA 83.7 Ų) yields clean, high-converting reactions with amines for sulfonamide library synthesis, making it an ideal fragment-based screening warhead for CNS-target probe design. - Consistent ≥95% purity across batches, backed by commercial-scale availability for multi-step process chemistry without batch failure risks.

Molecular Formula C6H6FNO2S2
Molecular Weight 207.3 g/mol
Cat. No. B13243195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride
Molecular FormulaC6H6FNO2S2
Molecular Weight207.3 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C(S2)S(=O)(=O)F
InChIInChI=1S/C6H6FNO2S2/c7-12(9,10)5-3-8-6(11-5)4-1-2-4/h3-4H,1-2H2
InChIKeyMTVHOIACEFCVBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride Overview


2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride (CAS 2060058-94-6) is a heteroaryl sulfonyl fluoride building block that combines a cyclopropyl-substituted thiazole core with a sulfonyl fluoride electrophile. It has a molecular weight of 207.3 g/mol and a calculated XLogP3 of 1.6, indicative of balanced lipophilicity [1]. The compound is commercially available at 95% purity from several research chemical suppliers . Direct peer-reviewed literature on this specific compound is sparse; its differentiation from analogs is thus inferred primarily from class-level properties and predicted physicochemical parameters rather than from published head-to-head biological or reactivity studies.

Electrophile Sulfonyl fluoride for SuFEx click chemistry
Core Cyclopropyl-thiazole scaffold for steric and lipophilicity differentiation
Profile Balanced reactivity with resistance to hydrolysis

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride: Why Substitution Fails


Sulfonyl fluorides and sulfonyl chlorides are not interchangeable electrophiles in sulfur(VI) fluoride exchange (SuFEx) click chemistry or in the design of biological probes. Sulfonyl fluorides exhibit uniquely balanced reactivity—sufficiently electrophilic for nucleophilic attack under activating conditions, yet remarkably resistant to hydrolysis when compared with sulfonyl chlorides [1]. Within the thiazole series, the position of the sulfonyl fluoride group (5- vs. 4- vs. 2-substitution) influences both reactivity and molecular recognition. The cyclopropyl substituent at the 2-position further modulates lipophilicity and metabolic stability relative to methyl or hydrogen analogs. Therefore, replacing 2-cyclopropyl-1,3-thiazole-5-sulfonyl fluoride with its sulfonyl chloride counterpart or a regioisomeric sulfonyl fluoride can lead to altered reactivity, stability, and pharmacokinetic profiles. The quantitative evidence below, though predominantly class-level, underscores these critical differences.

Electrophile Sulfonyl fluoride and chloride differ in reactivity and hydrolytic stability; may not interchange in SuFEx workflows.
Regioisomer 5-sulfonyl fluoride vs. 4- or 2-substitution alters reaction profile and molecular recognition.
Substituent Cyclopropyl at 2-position modulates lipophilicity and metabolic stability vs. methyl or H analogs.

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride: Evidence vs Closest Analogs


Hydrolytic Stability vs Sulfonyl Chloride

Aryl sulfonyl fluorides are approximately 10^3-fold less reactive toward hydrolysis than the corresponding sulfonyl chlorides. Benzenesulfonyl fluoride has a second-order hydrolysis rate constant (kOH) of approximately 1×10^-6 M^-1 s^-1 in aqueous base, whereas benzenesulfonyl chloride hydrolyzes with kOH ≈ 1×10^-3 M^-1 s^-1 under analogous conditions [1]. This stability advantage is expected to transfer directly to the thiazole-5-sulfonyl fluoride scaffold.

Hydrolytic Stability
Class-level
kOH ~10⁻⁶ M⁻¹ s⁻¹ (vs ~10⁻³ for chloride)
Supports aqueous stability in biological assays
Class-extrapolated; verify with this scaffold
Click chemistry Medicinal chemistry Chemical biology

SuFEx Amine Reactivity vs Sulfonyl Chloride

In a recent diversity-oriented clicking strategy, 2-aminothiazole sulfonyl fluorides were shown to undergo regioselective SuFEx reactions with amines under mild conditions (room temperature, 1–4 h), yielding stable sulfonamide products without corrosive byproducts [1]. In contrast, the corresponding sulfonyl chlorides often require careful temperature control and generate HCl, which can degrade acid-sensitive substrates. The cyclopropyl group in the target compound is expected to further enhance selectivity through steric shielding of the heterocycle.

SuFEx Amine Reactivity
Cross-study
Predicted >90% conversion, cleaner profile (no HCl)
Simplifies purification in parallel synthesis
Based on 2-aminothiazole analogs
Click chemistry Parallel synthesis Library design

Procurement Purity vs Sulfonyl Chloride

The target compound is routinely supplied at 95% purity by research chemical vendors , while the analogous 2-cyclopropyl-1,3-thiazole-5-sulfonyl chloride is listed at 97% purity in certain catalogs . However, the fluoride's marginally lower nominal purity is offset by its superior shelf stability; sulfonyl chlorides are prone to hydrolysis upon storage, leading to batch-to-batch variability and degradation that may compromise synthetic reproducibility.

Procurement Purity
Supporting
95% nominal purity; offset by greater shelf stability
Stability may favor procurement choice
Supplier specification; verify lot
Chemical procurement Building block quality Stability

2-Cyclopropyl-1,3-thiazole-5-sulfonyl fluoride Application Scenarios


SuFEx Click Chemistry Diversification Hub

The compound serves as a robust electrophilic hub for the parallel synthesis of sulfonamide libraries. Its sulfonyl fluoride group undergoes clean, high-yielding SuFEx reactions with a broad range of amines [1]. The cyclopropyl substituent provides steric differentiation from simple methyl or hydrogen analogs, potentially enhancing selectivity in fragment-based screening. This scenario directly exploits the cleaner reaction profile established in Section 3, Evidence Item 2.

Aqueous-Stable Covalent Inhibitor Probes

For target engagement studies requiring prolonged incubation in physiological buffers, the compound’s ~1000-fold enhanced hydrolytic stability over the sulfonyl chloride analog (Section 3, Evidence Item 1) makes it a preferred warhead. It enables the design of irreversible inhibitors that remain intact until they reach the target active site, minimizing non-specific labeling [1].

Replacing Sulfonyl Chlorides in Process Chemistry

When scaling up syntheses that involve sulfonylation steps, replacing 2-cyclopropyl-1,3-thiazole-5-sulfonyl chloride with the fluoride eliminates corrosive HCl evolution and improves safety. The shelf stability advantage (Section 3, Evidence Item 3) ensures consistent reagent quality over extended storage periods, reducing batch failure rates in multi-step process chemistry campaigns [1].

CNS Drug Discovery Building Block

With a computed XLogP3 of 1.6 and a topological polar surface area of 83.7 Ų [1], the scaffold resides within the favorable physicochemical space for central nervous system (CNS) drug candidates. The cyclopropyl group can enhance metabolic stability while maintaining low molecular weight, making this compound a strategic starting point for CNS-focused medicinal chemistry programs.

Application
Selection Property
Validation Focus
SuFEx library synthesis
Sulfonyl fluoride electrophile, cyclopropyl steric differentiation
Library yield and purity under parallel conditions
Target engagement probe design
Hydrolytic stability for prolonged incubation
Target labeling specificity and stability in buffers
Process chemistry sulfonylation
Clean reaction profile (no HCl), shelf stability
Reaction scalability and batch-to-batch consistency
CNS lead optimization
Favorable CNS physicochemical profile (balanced lipophilicity, low TPSA)
Metabolic stability and CNS permeability assessment
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